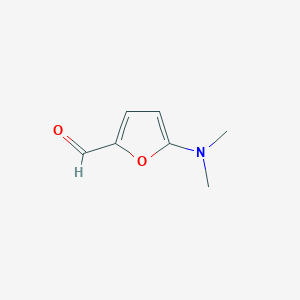

5-(Dimethylamino)furan-2-carbaldehyde

Description

Contextualization within Furan (B31954) Chemistry and Aldehyde Derivatives

Furan, a five-membered aromatic heterocycle containing an oxygen atom, exhibits a rich and diverse reactivity profile. researchgate.netwikipedia.org Its aromatic character, though less pronounced than that of benzene, allows it to undergo electrophilic aromatic substitution, primarily at the C2 and C5 positions. researchgate.net The presence of the oxygen atom significantly influences the electron distribution within the ring, making it highly susceptible to electrophilic attack. researchgate.net

The introduction of an aldehyde group at the 2-position to form furan-2-carbaldehyde, commonly known as furfural (B47365), provides a key functional handle for a wide range of chemical transformations. Furfural and its derivatives are readily available from renewable biomass sources and serve as crucial starting materials in industrial and laboratory settings. mdpi.comscirp.org The aldehyde moiety can participate in various reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions, further expanding the synthetic utility of the furan core. scirp.org

5-(Dimethylamino)furan-2-carbaldehyde represents a specific class of furan derivatives where the 5-position is substituted with a dimethylamino group, a strong electron-donating group. This substitution pattern has a profound impact on the electronic properties and reactivity of the molecule. The electron-donating nature of the dimethylamino group further activates the furan ring towards electrophilic substitution and influences the reactivity of the aldehyde group.

Significance and Research Trajectories

The significance of this compound primarily lies in its role as a versatile synthetic intermediate. Its bifunctional nature, possessing both a reactive aldehyde group and an electron-rich aromatic system, makes it a valuable precursor for the construction of more complex heterocyclic systems. Furan derivatives, in general, are integral components in a vast number of natural products and pharmacologically active compounds. researchgate.netorganic-chemistry.org

Current research trajectories involving this compound and related compounds are focused on their application in:

Medicinal Chemistry: As a scaffold for the synthesis of novel therapeutic agents. Furan-containing molecules have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. organic-chemistry.org The dimethylamino group can also play a role in modulating the pharmacokinetic and pharmacodynamic properties of a drug molecule.

Materials Science: As a monomer or precursor for the development of functional polymers and materials. The furan ring can be incorporated into polymer backbones to impart specific thermal or mechanical properties.

Agrochemicals: In the development of new pesticides and herbicides, where the furan nucleus is a common motif.

The continued exploration of the reactivity of this compound is expected to open new avenues for the synthesis of novel and functional molecules.

Historical Development of Synthetic and Mechanistic Insights

The historical development of the synthesis of this compound is intrinsically linked to the broader history of furan chemistry and the development of key synthetic methodologies. The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780, and the parent compound, furan, was first prepared by Heinrich Limpricht in 1870. wikipedia.org

A pivotal moment in the synthesis of furan aldehydes was the advent of the Vilsmeier-Haack reaction . First reported by Anton Vilsmeier and Albrecht Haack in 1927, this reaction provides a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgijpcbs.com The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.org

The mechanism of the Vilsmeier-Haack reaction involves the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. wikipedia.org This electrophile then attacks the electron-rich furan ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the corresponding aldehyde. wikipedia.org

Given the electron-rich nature of the furan ring, especially when substituted with an electron-donating group, the Vilsmeier-Haack reaction is a highly effective method for introducing a formyl group. For the synthesis of this compound, the likely precursor would be 2-dimethylaminofuran. The strong activating effect of the dimethylamino group would direct the formylation to the adjacent C5 position.

Structure

3D Structure

Properties

IUPAC Name |

5-(dimethylamino)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-8(2)7-4-3-6(5-9)10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQGITSKRNWIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355472 | |

| Record name | 5-(dimethylamino)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3680-93-1 | |

| Record name | 5-(dimethylamino)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Dimethylamino Furan 2 Carbaldehyde

De Novo Synthesis Strategies

De novo synthesis of 5-(dimethylamino)furan-2-carbaldehyde typically involves a multi-step sequence, beginning with the formation of a substituted furan (B31954) precursor followed by the introduction of the aldehyde group. A logical and widely applicable approach is the formylation of an appropriately substituted furan, such as 2-(dimethylamino)furan, via electrophilic substitution.

Exploration of Precursor Feedstocks

The primary precursor for the final formylation step is N,N-dimethyl-2-furanamine (also known as 2-(dimethylamino)furan). The synthesis of this key intermediate is a critical first stage. Potential synthetic routes to furan amines can be explored through several methods:

Reductive Amination of Furanic Aldehydes : A prominent method for creating furan amines involves the reductive amination of furanic aldehydes, such as furfural (B47365) or 5-hydroxymethylfurfural (B1680220) (HMF), which are themselves derivable from lignocellulosic biomass. nih.govmdpi.comresearchgate.net This process typically involves two steps: the condensation of the furanic aldehyde with the desired amine (in this case, dimethylamine) to form an imine, followed by the reduction of the imine to the corresponding amine. nih.govnih.gov

Nucleophilic Substitution : Another potential, though less detailed in readily available literature, route could involve the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the furan ring with dimethylamine.

Given that furanic aldehydes are becoming increasingly available from renewable resources, the reductive amination pathway represents a significant avenue for accessing the necessary precursor. researchgate.net

The subsequent step in the de novo synthesis is the formylation of the N,N-dimethyl-2-furanamine precursor. The most established method for this transformation is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. The dimethylamino group on the furan ring is a strong electron-donating group, which activates the furan ring towards electrophilic substitution, directing the formylation to the C5 position.

Reaction Condition Optimization

The efficiency and yield of the Vilsmeier-Haack formylation step are highly dependent on the reaction conditions. Optimization of these parameters is crucial for a successful synthesis. Key variables include the choice of reagents, temperature, and solvent.

| Parameter | Condition | Rationale / Observation |

| Formylating Agent | Typically POCl₃ or (COCl)₂ with DMF. | Phosphorus oxychloride (POCl₃) is a common and effective reagent for generating the Vilsmeier reagent. Oxalyl chloride is also used and can sometimes offer milder conditions. |

| Stoichiometry | Excess of the Vilsmeier reagent is often used. | To ensure complete conversion of the substrate, a molar excess of the formylating agent is typically employed. |

| Temperature | Reaction temperatures can range from 0 °C to 80 °C. | The temperature is dependent on the reactivity of the substrate. Given that the dimethylamino group is highly activating, the reaction may proceed at lower temperatures to control selectivity and minimize side reactions. The initial formation of the Vilsmeier reagent is often performed at 0 °C. |

| Solvent | Halogenated hydrocarbons (e.g., dichloromethane), DMF, or POCl₃ itself. | The choice of solvent can influence the reaction rate and solubility of intermediates. Dichloromethane is a common choice, though using DMF as both a reagent and solvent is also practiced. |

| Work-up | Aqueous work-up (e.g., with water or a solution of sodium acetate). | The intermediate iminium salt formed after electrophilic attack is hydrolyzed during the aqueous work-up to yield the final aldehyde product. |

Sustainable and Green Chemistry Approaches in Synthesis

In line with modern chemical manufacturing principles, developing sustainable and green synthetic routes for this compound is a key consideration. This involves the use of catalysis, minimizing waste, and improving atom economy.

Catalytic Route Development

Catalysis can be applied to both the synthesis of the precursor and the formylation step itself to create a more environmentally benign process.

Precursor Synthesis : For the reductive amination pathway to N,N-dimethyl-2-furanamine, heterogeneous catalysts are of significant interest. Catalysts based on non-noble metals like nickel (Ni) and cobalt (Co) have been shown to be effective for the reductive amination of furfural. nih.gov For instance, a Ni/SBA-15 catalyst demonstrated high yields for the reductive amination of 5-hydroxymethylfurfural (HMF). mdpi.com The use of such catalysts avoids stoichiometric reductants and allows for easier separation and recycling.

Vilsmeier-Haack Reaction : While the classical Vilsmeier-Haack reaction is not catalytic, research has focused on greener methods for generating the Vilsmeier reagent. An environmentally benign preparation has been developed using phthaloyl dichloride with DMF, which avoids the use of more hazardous reagents like phosgene or phosphorus oxychloride. nih.gov The byproduct, phthalic anhydride (B1165640), can be recovered in high yield by simple filtration. nih.gov

Solvent-Free and Atom-Economical Syntheses

Green chemistry principles emphasize the reduction or elimination of solvents and maximizing the incorporation of all reactant atoms into the final product (atom economy).

Solvent-Free Approaches : Research has demonstrated that the Vilsmeier-Haack reaction can be performed under solvent-free conditions. nih.gov One approach, termed "grindstone chemistry," involves grinding the reactants together in a mortar and pestle at room temperature. nih.gov This method offers a unique, fast, and efficient alternative to traditional solution-phase reactions, significantly reducing solvent waste. nih.gov

Atom Economy : The atom economy of a synthetic route is a measure of its efficiency in converting reactants to the desired product. The classical Vilsmeier-Haack reaction has a moderate atom economy due to the formation of significant inorganic byproducts from the phosphorus oxychloride.

Theoretical Atom Economy Calculation for Vilsmeier-Haack Formylation:

Scale-Up Considerations and Process Intensification

Translating the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of process safety, efficiency, and cost. Process intensification, which aims to develop smaller, safer, and more energy-efficient processes, offers valuable strategies. researchgate.net

Key considerations for the scale-up of the Vilsmeier-Haack reaction include:

Heat Management : The formation of the Vilsmeier reagent from DMF and POCl₃ is an exothermic reaction. On a large scale, efficient heat removal is critical to prevent runaway reactions and ensure process safety. The use of continuous flow reactors or microreactors can offer superior heat transfer compared to traditional batch reactors, providing better temperature control.

Mixing : Efficient mixing is crucial to ensure homogeneity and consistent reaction rates, especially when dealing with viscous reaction mixtures that can form.

By integrating principles of green chemistry and process intensification, the synthesis of this compound can be developed into a more sustainable and economically viable manufacturing process.

Chemical Reactivity and Mechanistic Investigations of 5 Dimethylamino Furan 2 Carbaldehyde

Furan (B31954) Ring Reactivity

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) on furan rings typically occurs preferentially at the C2 and C5 positions, where the intermediate carbocation (sigma complex) is most effectively stabilized by resonance. chemicalbook.com In 5-(dimethylamino)furan-2-carbaldehyde, these positions are already substituted. Therefore, electrophilic attack is directed to the C3 and C4 positions.

The dimethylamino group at C5 is a powerful activating and ortho-, para-directing group. Through resonance, it donates electron density primarily to the C2 and C4 positions. The carbaldehyde at C2 is a deactivating, meta-directing group, which withdraws electron density and directs incoming electrophiles away from the C3 and C5 positions. The combined influence of these substituents makes the C4 position the most likely site for electrophilic attack. The strong activating effect of the dimethylamino group generally overrides the deactivating effect of the carbaldehyde, making the ring highly susceptible to substitution reactions under mild conditions. matanginicollege.ac.in

For instance, reactions like bromination would be expected to yield 4-bromo-5-(dimethylamino)furan-2-carbaldehyde. While specific studies on this compound are limited, the bromination of 2-furaldehyde derivatives often utilizes reagents like N-bromosuccinimide or bromine in various solvents, sometimes with a catalyst. google.comchemicalbook.comasianpubs.org Formylation, such as in the Vilsmeier-Haack reaction, which proceeds on electron-rich aromatic and heterocyclic compounds, would also be expected to occur at the C4 position. cambridge.orgorganic-chemistry.orgjk-sci.com

| Reaction | Electrophile | Predicted Major Product |

|---|---|---|

| Bromination | Br+ | 4-Bromo-5-(dimethylamino)furan-2-carbaldehyde |

| Nitration | NO2+ | 4-Nitro-5-(dimethylamino)furan-2-carbaldehyde |

| Vilsmeier-Haack | [ClCH=N(CH3)2]+ | 5-(Dimethylamino)furan-2,4-dicarbaldehyde |

Cycloaddition Reactions

The furan ring can act as a 1,3-diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. quora.comresearchgate.net The reactivity of furans in these reactions is sensitive to the electronic nature of their substituents. Electron-donating groups generally increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan, enhancing its reactivity in normal-electron-demand Diels-Alder reactions with electron-deficient dienophiles. rsc.orgmdpi.com Conversely, electron-withdrawing groups lower the HOMO energy, decreasing reactivity. mdpi.com

In this compound, the electron-donating dimethylamino group enhances its diene character, while the electron-withdrawing carbaldehyde group diminishes it. Computational studies on substituted furans confirm that strong electron-donor groups significantly increase the reaction rate. rsc.org However, furfural (B47365) and its derivatives are often poor dienes in Diels-Alder reactions due to the electron-withdrawing nature of the aldehyde, which makes the cycloaddition thermodynamically unfavorable and readily reversible. mdpi.comnih.gov Strategies to overcome this include converting the aldehyde to a less deactivating group like an acetal (B89532) or hydrazone, or performing the reaction in an aqueous medium. acs.orgtudelft.nlresearchgate.net Given the potent activating nature of the dimethylamino group, it is plausible that this compound could participate in Diels-Alder reactions with highly reactive dienophiles, such as maleic anhydride (B1165640) or N-substituted maleimides. rsc.org

Ring-Opening and Rearrangement Mechanisms

Furan rings are susceptible to cleavage under acidic conditions. rsc.org The mechanism typically involves protonation of the furan oxygen, followed by nucleophilic attack of water, leading to the formation of a 1,4-dicarbonyl compound. The stability of the furan ring and its susceptibility to acid-catalyzed ring-opening are strongly influenced by its substituents. rsc.orgdntb.gov.ua

For this compound, acidic conditions could lead to two competing protonation events: protonation of the furan ring oxygen, initiating ring-opening, or protonation of the more basic dimethylamino nitrogen. Protonation of the amino group would create a strongly electron-withdrawing ammonium (B1175870) substituent, which would significantly deactivate the ring towards further electrophilic attack and potentially inhibit the ring-opening pathway that relies on the ring's nucleophilicity. Therefore, the stability of the compound in acidic media is expected to be complex and pH-dependent.

Carbaldehyde Group Reactivity

The carbaldehyde group is a primary site of reactivity in this compound, readily undergoing reactions typical of aldehydes, such as nucleophilic additions and condensations.

Nucleophilic Addition Reactions

The carbonyl carbon of the carbaldehyde group is electrophilic and susceptible to attack by a wide range of nucleophiles. This results in the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. Common nucleophiles include organometallic reagents (e.g., Grignard reagents), hydrides (e.g., from NaBH₄ or LiAlH₄), and cyanide.

For example, reaction with a Grignard reagent (R-MgBr) would produce a secondary alcohol. This approach has been used to introduce alkyl chains onto the furfural scaffold to produce biobased surfactants. nih.gov Similarly, reduction with sodium borohydride (B1222165) would yield the corresponding alcohol, 5-(dimethylamino)furan-2-yl)methanol.

| Reagent | Reaction Type | Product Type |

|---|---|---|

| CH3MgBr, then H3O+ | Grignard Reaction | Secondary Alcohol |

| NaBH4, then H3O+ | Reduction | Primary Alcohol |

| HCN / KCN | Cyanohydrin Formation | Cyanohydrin |

| Ph3P=CH2 | Wittig Reaction | Alkene |

Condensation and Imine Formation

The carbaldehyde group readily undergoes condensation reactions with primary amines to form imines (Schiff bases). This reaction is fundamental in many synthetic pathways and typically occurs under mild, often acid-catalyzed, conditions. For instance, the condensation of furanic aldehydes like 5-hydroxymethylfurfural (B1680220) (HMF) with aniline (B41778) and its derivatives proceeds efficiently to form the corresponding imines, which can be subsequently hydrogenated to stable secondary amines. nih.gov this compound is expected to react similarly with a variety of primary amines.

Furthermore, the aldehyde can react with compounds containing an active methylene (B1212753) group (e.g., malonic acid, indan-1,3-dione, creatinine) in a Knoevenagel condensation. sphinxsai.comdamascusuniversity.edu.syscirp.orgresearchgate.net This base-catalyzed reaction creates a new carbon-carbon double bond and is a versatile method for synthesizing substituted alkenes. Studies on other 5-substituted furan-2-carbaldehydes have shown that they readily condense with active methylene compounds in the presence of catalysts like piperidine (B6355638) or its salts to produce furfurylidene derivatives in good yields. sphinxsai.comdamascusuniversity.edu.syresearchgate.net

Redox Transformations

The chemical structure of this compound features two primary sites susceptible to redox transformations: the aldehyde group and the electron-rich furan ring. The reactivity of each site is significantly influenced by the electronic interplay between the strongly electron-donating dimethylamino group and the electron-withdrawing carbaldehyde group.

Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, a common transformation for furfural derivatives. This can be achieved using a variety of oxidizing agents. For instance, studies on the oxidation of the structurally similar 5-hydroxymethylfurfural (HMF) to 2,5-diformylfuran (DFF) and subsequently to 2,5-furandicarboxylic acid (FDCA) highlight the susceptibility of the formyl group to oxidation. tue.nlexlibrisgroup.com In alkaline media, the oxidation of the aldehyde in HMF is reportedly more facile than the oxidation of the alcohol group. exlibrisgroup.com Catalytic systems, such as those based on ruthenium or vanadium, are often employed for the selective oxidation of furan aldehydes. researchgate.netnih.gov The electron-donating nature of the dimethylamino group in this compound would be expected to increase the electron density on the furan ring, potentially making the ring itself more susceptible to oxidative cleavage under harsh conditions, although the primary reaction site remains the aldehyde.

Reduction: The carbaldehyde group can be selectively reduced to a primary alcohol, yielding 5-(Dimethylamino)furan-2-methanol. This transformation is analogous to the reduction of 5-methylfurfural (B50972) to 5-methylfurfuryl alcohol. wikipedia.org Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), as well as catalytic hydrogenation methods. The choice of reagent allows for control over the reaction, preserving the furan ring which is generally stable under these reductive conditions.

| Transformation | Reactant | Typical Reagents/Catalysts | Product |

|---|---|---|---|

| Oxidation | This compound | KMnO₄, Ag₂O, Ru/C, VOPO₄ | 5-(Dimethylamino)furan-2-carboxylic acid |

| Reduction | This compound | NaBH₄, LiAlH₄, H₂/Pd-C | (5-(Dimethylamino)furan-2-yl)methanol |

Dimethylamino Group Reactivity

Basicity and Protonation Effects

The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, rendering it a Lewis base. However, the protonation site of the molecule is not straightforward. While the dimethylamino group is typically basic, intramolecular interactions can alter the preferred site of protonation. In related systems, such as peri-naphthalene derivatives with dimethylamino and aldehyde groups, protonation with strong acids like HCl has been shown to occur on the carbonyl oxygen. ntu.ac.uk This event is followed by the formation of an N-C bond, demonstrating a complex interaction between the two functional groups. ntu.ac.uk In the case of 2-furaldehyde, computational studies have identified the aldehydic oxygen as the preferred protonation site in the gas phase. nih.gov For this compound, a competition exists between the nitrogen and the carbonyl oxygen. The strong electron-donating effect of the dimethylamino group increases the electron density on both the furan ring and the carbonyl oxygen, enhancing the basicity of the latter. Therefore, protonation may occur at either site, or in a concerted fashion, depending on the acid and solvent conditions, potentially leading to the formation of protonated species that are key reactive intermediates. mdpi.com

Quaternization and Alkylation Reactions

The nucleophilic nature of the nitrogen atom in the dimethylamino group allows it to readily participate in Sₙ2 reactions with alkylating agents, such as alkyl halides. This process, known as quaternization, results in the formation of a quaternary ammonium salt. mdpi.com The reaction involves the attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond. The resulting quaternary ammonium salt carries a permanent positive charge on the nitrogen atom, significantly altering the electronic properties and solubility of the molecule. The rate and yield of such reactions are dependent on factors like the nature of the alkylating agent, the solvent, and the reaction temperature. mdpi.com

Role in Electron-Donating Effects on the Furan Ring

The dimethylamino group is a potent activating group, exerting a strong positive mesomeric effect (+M) on the furan ring. It donates its lone pair of electrons into the π-system of the ring, thereby increasing the electron density, particularly at the C3 and C5 positions (ortho and para relative to the oxygen, but more relevantly, influencing the whole conjugated system). This electron donation enhances the nucleophilicity of the furan ring, making it significantly more reactive towards electrophilic aromatic substitution than unsubstituted furan. quora.com This activating effect is crucial in various chemical transformations, as it can direct incoming electrophiles and lower the activation energy for reactions. Studies on other aromatic systems have shown that strong electron-donating groups like the dimethylamino group can significantly impact reactivity and the stability of reaction intermediates. nih.gov The increased electron density also influences the reactivity of the aldehyde group, potentially affecting its susceptibility to nucleophilic attack. The interplay between the electron-donating dimethylamino group and the electron-withdrawing aldehyde group creates a "push-pull" system, which is a common motif in molecules with interesting electronic and optical properties.

Elucidation of Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of reactions involving this compound is essential for controlling reaction outcomes and optimizing synthetic procedures.

Kinetics: Kinetic studies on related furan compounds provide insight into the potential reaction pathways. For example, the reactions of hydroxyl radicals with furan and its alkylated derivatives exhibit a negative temperature dependence, indicating that addition reactions to the furan ring are dominant at lower temperatures, while abstraction pathways may become more significant at higher temperatures. whiterose.ac.uk Kinetic studies of the acid-catalyzed hydrolysis of furan and 2,5-dimethylfuran (B142691) show that the first step, a slow proton transfer to an α-carbon of the furan ring, is rate-limiting. researchgate.net For this compound, the electron-donating dimethylamino group would be expected to accelerate the rate of electrophilic attack on the ring compared to unsubstituted furan. The rate constants for gas-phase reactions of chlorine atoms with various furanaldehydes have been determined and are generally very fast, suggesting a mechanism involving both addition to the ring and abstraction of the aldehydic hydrogen. researchgate.net

| Reaction | Compound | Rate Coefficient (k) | Temperature (K) | Reference |

|---|---|---|---|---|

| Reaction with Cl atoms | 2-Furaldehyde | 2.61 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | 298 | researchgate.net |

| Reaction with Cl atoms | 5-Methyl-2-furaldehyde | 4.0 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | 298 | researchgate.net |

| Reaction with OH radicals | Furan | ~4 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 294 | whiterose.ac.uk |

| Reaction with OH radicals | 2,5-Dimethylfuran | ~1.4 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | 294 | whiterose.ac.uk |

Thermodynamics: Thermodynamic data provides crucial information about the feasibility and energy changes of a reaction. Studies on 5-(nitrophenyl)furan-2-carbaldehyde isomers have determined thermodynamic properties such as the enthalpies and entropies of sublimation and evaporation using Knudsen's effusion method. nih.gov Such data are vital for understanding intermolecular forces and for calculating the standard enthalpy of formation in the gaseous state, which reflects the internal interactions between atoms. nih.gov For reactions involving this compound, determining the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) would allow for the prediction of reaction spontaneity and equilibrium positions.

Identification of Reaction Intermediates

The identification or postulation of reaction intermediates is fundamental to understanding reaction mechanisms. Given the structure of this compound, several types of intermediates can be anticipated.

Protonated Species: In acidic media, the initial intermediates are protonated forms of the molecule. As discussed, protonation could occur on the carbonyl oxygen or the amino nitrogen. Further protonation on the furan ring could lead to O,C-diprotonated species, which act as highly reactive electrophilic intermediates in subsequent reactions, such as electrophilic aromatic substitution. mdpi.com

Iminium Intermediates: The dimethylamino group can be involved in the formation of iminium ions. For example, oxidation of N,N-dimethylformamide (DMF), a structurally related compound, can generate an iminium intermediate that acts as a reagent. nih.gov Similar intermediates could be formed from this compound under specific oxidative or electrophilic conditions.

Zwitterionic Intermediates: The strong push-pull nature of the molecule can facilitate the formation of zwitterionic intermediates, especially in reactions involving nucleophilic or electrophilic attack. In related peri-naphthalene systems, intramolecular interactions between a dimethylamino group and a polarized alkene can lead to the formation of a zwitterionic species with a newly formed N-C bond. ntu.ac.uk

Radical Intermediates: In redox reactions, particularly those initiated by radicals (e.g., reaction with hydroxyl radicals), the formation of radical adducts is a key step. The initial addition of a radical to the furan ring would form a radical intermediate, which would then undergo further reactions. whiterose.ac.uk

The characterization of these transient species often requires specialized techniques such as low-temperature NMR spectroscopy, mass spectrometry, or computational modeling to provide evidence for their existence and role in the reaction pathway.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Dimethylamino Furan 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 5-(dimethylamino)furan-2-carbaldehyde, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. Due to the limited availability of direct experimental spectra for this compound in published literature, the following analyses are based on established principles and comparative data from closely related furan (B31954) derivatives. mdpi.comresearchgate.net

The anticipated ¹H NMR spectrum would feature distinct signals for the aldehydic proton, the two furan ring protons, and the protons of the dimethylamino group. The aldehydic proton is expected to appear as a singlet in the downfield region, typically around 9.0-10.0 ppm. The furan ring protons, being in different chemical environments, would likely appear as doublets, with their chemical shifts influenced by the electron-donating dimethylamino group and the electron-withdrawing aldehyde group. The six protons of the dimethylamino group would likely present as a singlet, owing to free rotation around the C-N bonds.

The ¹³C NMR spectrum would complement the ¹H NMR data, with characteristic signals for the carbonyl carbon of the aldehyde, the furan ring carbons, and the methyl carbons of the dimethylamino group. The carbonyl carbon is expected to resonate significantly downfield. The furan ring carbons would show distinct chemical shifts based on their substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous compounds and substituent effects. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde H | 9.5 | - |

| Furan H-3 | 6.5 | 110 |

| Furan H-4 | 7.2 | 125 |

| N(CH₃)₂ | 3.1 | 40 |

| Aldehyde C | - | 178 |

| Furan C-2 | - | 155 |

| Furan C-3 | - | 110 |

| Furan C-4 | - | 125 |

| Furan C-5 | - | 160 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, multidimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. For this compound, a cross-peak between the signals of the H-3 and H-4 protons of the furan ring would be expected, confirming their vicinal relationship. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the furan ring carbons (C-3 and C-4) to their attached protons (H-3 and H-4). The methyl carbons of the dimethylamino group would also show a correlation to the corresponding proton signal. researchgate.net

The aldehydic proton to the C-2 and C-3 carbons of the furan ring.

The H-3 proton to C-2, C-4, and C-5.

The H-4 proton to C-2, C-3, and C-5.

The dimethylamino protons to the C-5 of the furan ring. nih.gov

These correlations, taken together, would provide a comprehensive and unambiguous structural confirmation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. For this compound, with a molecular formula of C₇H₉NO₂, the calculated exact mass is 139.0633 Da. nih.gov An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this theoretical mass would provide strong evidence for the proposed molecular formula.

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (Da) | Expected Experimental Mass (Da) |

| C₇H₉NO₂ | 139.0633 | 139.0633 ± 0.0005 |

Electron ionization mass spectrometry (EI-MS) provides a characteristic fragmentation pattern that can be used as a molecular fingerprint and to gain further structural insights. The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺˙) at m/z 139. The fragmentation is likely to be influenced by the stability of the furan ring and the presence of the dimethylamino and aldehyde substituents.

Based on the analysis of the NIST mass spectrum and fragmentation patterns of related furfural (B47365) derivatives, a plausible fragmentation pathway can be proposed: researchgate.netnist.govnist.gov

Loss of a methyl radical (•CH₃): A primary fragmentation event could be the loss of a methyl radical from the dimethylamino group, leading to a stable ion at m/z 124.

Loss of carbon monoxide (CO): The aldehyde group can undergo fragmentation with the loss of a neutral CO molecule, resulting in a fragment ion at m/z 111.

Formation of a furfuryl-type cation: Cleavage of the C-N bond could lead to the formation of a furfuryl-type cation at m/z 95.

Further fragmentation: Subsequent losses of smaller neutral molecules like HCN or C₂H₂ from these primary fragments could lead to other observed ions at lower m/z values.

Table 3: Proposed Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Proposed Neutral Loss |

| 139 | [C₇H₉NO₂]⁺˙ (Molecular Ion) | - |

| 124 | [C₆H₆NO₂]⁺ | •CH₃ |

| 111 | [C₆H₉N]⁺˙ | CO |

| 95 | [C₅H₄O-CHO]⁺ | •N(CH₃)₂ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netnih.gov The spectra provide characteristic absorption or scattering bands corresponding to specific functional groups and skeletal vibrations. For this compound, the following key vibrational modes are expected:

C=O Stretch: A strong absorption in the IR spectrum and a strong band in the Raman spectrum are expected in the region of 1660-1700 cm⁻¹, characteristic of the carbonyl stretching of an aromatic aldehyde. mdpi.com

C-H Stretches: Aromatic C-H stretching vibrations of the furan ring are anticipated in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the dimethylamino group will appear in the 2800-3000 cm⁻¹ range.

C-N Stretch: The stretching vibration of the C-N bond of the dimethylamino group is expected to be in the 1250-1350 cm⁻¹ region.

Furan Ring Vibrations: The furan ring itself will exhibit a series of characteristic skeletal vibrations, including C=C and C-O stretching modes, typically in the 1300-1600 cm⁻¹ region. researchgate.netosti.gov

Table 4: Predicted Key IR and Raman Vibrational Frequencies for this compound Note: These are estimated values based on analogous compounds. Actual experimental values may vary.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3000-3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2800-3000 | Medium | Medium |

| C=O Stretch | 1660-1700 | Strong | Strong |

| Furan Ring C=C Stretch | 1500-1600 | Medium-Strong | Medium-Strong |

| Furan Ring C-O Stretch | 1000-1200 | Strong | Medium |

| C-N Stretch | 1250-1350 | Medium | Weak |

X-ray Crystallography for Single Crystal Structure Determination

The definitive method for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray crystallography. amanote.com This technique requires the growth of a suitable single crystal of the compound. While no crystal structure for this compound has been reported in the Cambridge Structural Database, analysis of related furan-2-carbaldehyde derivatives provides insights into the expected molecular geometry. nih.gov

A successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles. It would confirm the planarity of the furan ring and provide information on the conformation of the aldehyde and dimethylamino substituents relative to the ring. Furthermore, the crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the solid-state architecture of the compound.

Table 5: Expected Bond Lengths and Angles for this compound based on Related Structures Note: These are typical values and may vary in the actual structure.

| Bond/Angle | Expected Value |

| C=O Bond Length | ~1.21 Å |

| Furan C-O Bond Length | ~1.36 Å |

| Furan C=C Bond Length | ~1.35 Å |

| Furan C-C Bond Length | ~1.44 Å |

| C-N Bond Length | ~1.38 Å |

| C-C-O Angle (aldehyde) | ~124° |

| Furan Ring Angles | ~106-110° |

Chromatographic Separation and Purity Assessment Techniques (e.g., GC-MS, UPLC-MS)

The structural elucidation and purity assessment of this compound and its derivatives are critically dependent on advanced chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS) are powerful analytical tools for the separation, identification, and quantification of these compounds, ensuring the integrity of research findings and the quality of synthesized materials.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and thermally stable compounds like this compound. The process involves the separation of the analyte in a gaseous mobile phase followed by its detection and fragmentation in a mass spectrometer, providing both qualitative and quantitative information.

Separation Principles and Typical Parameters:

The separation in GC is achieved based on the differential partitioning of the analyte between a stationary phase, typically a high-boiling point liquid coated on the inside of a capillary column, and an inert carrier gas (mobile phase). For furan derivatives, a non-polar or medium-polarity column is often employed. mdpi.comrestek.com The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase.

While specific experimental conditions for this compound are not extensively published, a typical GC-MS method for a substituted furan aldehyde can be extrapolated from established methods for similar analytes. mdpi.comthermofisher.comchromatographyonline.com

Illustrative GC-MS Parameters for this compound Analysis:

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | Initial temp 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

| Mass Range | m/z 40-400 |

Mass Spectral Fragmentation:

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions that are diagnostic of its structure. The molecular weight of this compound is 139.15 g/mol .

Key Mass Fragments of this compound:

| m/z | Proposed Fragment |

| 139 | Molecular Ion [M]⁺ |

| 82 | [M - C₂H₅N]⁺ |

| 44 | [C₂H₆N]⁺ |

The fragmentation pattern is consistent with the structure, showing the intact molecule as the molecular ion (m/z 139). The loss of the dimethylamino group results in a significant fragment, and the dimethylamino group itself can be observed as a fragment ion.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS offers a complementary approach to GC-MS, particularly for compounds that are thermally labile or less volatile. UPLC utilizes smaller particle sizes in the stationary phase, allowing for higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.

Separation Principles and Typical Parameters:

In UPLC, the separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Reversed-phase chromatography, with a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), is commonly used for the analysis of moderately polar compounds like this compound.

Given the absence of a dedicated UPLC-MS method for this specific compound, a plausible method can be designed based on protocols for other aromatic aldehydes. nih.govresearchgate.netnih.govresearchgate.net

Illustrative UPLC-MS/MS Parameters for this compound Analysis:

| Parameter | Value |

| UPLC System | |

| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| MS/MS | Collision-Induced Dissociation (CID) with Argon |

Purity Assessment:

Both GC-MS and UPLC-MS are invaluable for assessing the purity of this compound. By separating the main compound from any impurities, these techniques allow for the quantification of the analyte's purity. The area under the chromatographic peak of the main compound is compared to the total area of all peaks in the chromatogram to calculate the percent purity. moravek.comtorontech.comtricliniclabs.comquora.comchromforum.org For high-purity reference standards, a purity of >98% is often required.

The use of high-resolution mass spectrometry in conjunction with these separation techniques can further aid in the identification of impurities by providing accurate mass measurements, which can be used to deduce their elemental compositions.

Computational Chemistry and Theoretical Modeling of 5 Dimethylamino Furan 2 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides insights into the reactivity and electronic properties of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For 5-(Dimethylamino)furan-2-carbaldehyde, the dimethylamino group is expected to significantly influence the HOMO, increasing its energy level and localizing electron density primarily on the amino group and the furan (B31954) ring. Conversely, the carbaldehyde group, being electron-withdrawing, will lower the energy of the LUMO and localize it around the carbonyl moiety.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. In donor-acceptor systems like this, the gap is expected to be relatively small, facilitating intramolecular charge transfer (ICT) from the donor (dimethylamino) to the acceptor (carbaldehyde) upon electronic excitation.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value/Characteristic |

|---|---|

| HOMO Energy | Relatively High |

| LUMO Energy | Relatively Low |

| HOMO-LUMO Gap | Small |

| HOMO Localization | Primarily on the dimethylamino group and furan ring |

| LUMO Localization | Primarily on the carbaldehyde group |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within this compound can be visualized through charge distribution analysis and molecular electrostatic potential (MEP) maps. The nitrogen atom of the dimethylamino group is expected to carry a partial negative charge, while the hydrogen atoms of the methyl groups will be slightly positive. The furan ring will exhibit a complex charge distribution due to the competing effects of the donor and acceptor groups. The oxygen atom of the carbonyl group will be a region of high negative potential, while the carbonyl carbon and the aldehyde proton will be electrophilic centers with positive potential.

MEP maps are useful for predicting sites for electrophilic and nucleophilic attack. The red regions (negative potential) on the MEP map, likely around the carbonyl oxygen, would indicate susceptibility to electrophilic attack, while the blue regions (positive potential) would be prone to nucleophilic attack.

Conformational Analysis and Energy Minimization

The conformational landscape of this compound is determined by the rotation around the single bonds, particularly the C-N bond of the dimethylamino group and the C-C bond connecting the furan ring to the carbaldehyde group. Computational methods can be used to perform a potential energy surface (PES) scan to identify the most stable conformers.

It is anticipated that the planar or near-planar conformations would be energetically favored to maximize the π-conjugation between the donor and acceptor groups through the furan ring. Energy minimization calculations would provide the optimized geometries and relative energies of the different conformers, allowing for the determination of the global minimum energy structure.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of this compound in different environments, such as in solution. MD simulations model the movement of atoms over time, providing a picture of the molecule's flexibility, conformational changes, and interactions with solvent molecules.

For this compound, MD simulations could be employed to study the rotational dynamics of the dimethylamino and carbaldehyde groups and to assess the stability of the different conformers in a solvent. This would provide a more realistic understanding of the molecule's behavior under experimental conditions.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can be compared with experimental data for validation.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. The electron-donating dimethylamino group would be expected to shield the protons and carbons of the furan ring, leading to upfield shifts, while the electron-withdrawing carbaldehyde group would cause downfield shifts for the adjacent protons and carbons.

IR Spectroscopy: The vibrational frequencies in the infrared (IR) spectrum can also be calculated. Key predicted vibrational modes would include the C=O stretching frequency of the aldehyde, the C-N stretching of the amino group, and the characteristic vibrational modes of the furan ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis). Due to the donor-acceptor nature of the molecule, an intense absorption band at a relatively long wavelength, corresponding to the HOMO-LUMO transition with significant intramolecular charge transfer character, is expected.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Key Features |

|---|---|

| ¹H NMR | Upfield shifts for furan protons near the amino group; downfield shift for the aldehyde proton. |

| ¹³C NMR | Shielding of furan carbons near the amino group; deshielding of the carbonyl carbon. |

| IR | Strong C=O stretching band; C-N stretching band; furan ring vibrations. |

| UV-Vis | Intense absorption band in the near-UV or visible region due to ICT. |

Computational Mechanistic Pathway Elucidation

Theoretical calculations are a powerful tool for investigating the mechanisms of chemical reactions. For this compound, computational methods could be used to elucidate the pathways of various reactions, such as its synthesis or its participation in condensation or oxidation reactions.

By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This would provide insights into the reaction kinetics and thermodynamics, helping to understand the feasibility and selectivity of different reaction pathways. For instance, the reactivity of the aldehyde group in nucleophilic addition reactions could be modeled to predict the most likely products and the energy barriers associated with their formation.

Synthesis and Functionalization of 5 Dimethylamino Furan 2 Carbaldehyde Derivatives and Analogues

Derivatization at the Formyl Group

The formyl group (an aldehyde) is a versatile functional group that can undergo a wide range of chemical transformations, including oxidation, reduction, and condensation reactions.

Oxidation and Reduction Products

The aldehyde functional group of 5-(Dimethylamino)furan-2-carbaldehyde is susceptible to both oxidation and reduction, yielding the corresponding carboxylic acid and alcohol, respectively.

Oxidation: The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation. While specific studies on the oxidation of this compound are not detailed in the available literature, common oxidizing agents used for similar furanic aldehydes could theoretically be employed. The expected product of such a reaction would be 5-(Dimethylamino)furan-2-carboxylic acid .

Reduction: The reduction of the aldehyde group yields a primary alcohol. This can typically be achieved using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting product would be (5-(Dimethylamino)furan-2-yl)methanol . It is important to note that while this compound is the expected reduction product, literature describing its synthesis via this specific route from this compound was not found.

Table 1: Potential Oxidation and Reduction Products

| Starting Material | Reaction Type | Expected Product |

|---|---|---|

| This compound | Oxidation | 5-(Dimethylamino)furan-2-carboxylic acid |

Condensation Products (e.g., Schiff Bases, Enamines)

Aldehydes readily react with primary and secondary amines to form condensation products. These reactions are among the most common for derivatizing the carbonyl group.

Schiff Bases (Imines): The reaction of this compound with a primary amine (R-NH₂) would be expected to form a Schiff base, also known as an imine. This reaction typically occurs under mild, often acid-catalyzed, conditions and involves the elimination of a water molecule. Schiff bases derived from furan-2-carbaldehyde and its analogues are widely studied for their diverse biological activities. almerja.compearson.com However, specific examples detailing the synthesis and characterization of Schiff bases derived from this compound are not present in the surveyed literature.

Enamines: Condensation with a secondary amine (R₂NH) would lead to the formation of an enamine. Research on the synthesis of push-pull enamines from related 5-arylfuran-2(3H)-ones reacting with dimethylformamide dimethylacetal (DMF-DMA) has been reported, highlighting the reactivity of the furanone system. chemicalbook.com While analogous, this differs from the direct condensation with the aldehyde group of this compound, for which specific studies are not available.

Knoevenagel condensation, a reaction between an aldehyde and a compound with an active methylene (B1212753) group, is another important C-C bond-forming reaction for furfural (B47365) derivatives, often catalyzed by a weak base. numberanalytics.com This reaction type could theoretically be applied to this compound, but specific examples have not been documented.

Derivatization at the Dimethylamino Group

The tertiary amine of the dimethylamino group offers another site for functionalization, primarily through reactions involving the nitrogen lone pair.

N-Alkylation and N-Acylation Reactions

N-Alkylation: Tertiary amines can react with alkyl halides in a process known as quaternization to form quaternary ammonium (B1175870) salts. The reaction of this compound with an alkyl halide (e.g., methyl iodide) would be expected to yield a 5-(trimethylammonio)furan-2-carbaldehyde salt. Such reactions are fundamental for aliphatic and heterocyclic amines. Despite the theoretical feasibility, no specific studies documenting the N-alkylation of this compound were identified.

N-Acylation: The N-acylation of tertiary amines is not a typical reaction, as they lack the necessary proton for elimination after nucleophilic attack on an acylating agent. Therefore, derivatization through N-acylation is not an expected pathway for this compound.

Salt Formation and Ion Pair Studies

The dimethylamino group is basic and can be protonated by acids to form ammonium salts. This acid-base reaction would convert the neutral molecule into a water-soluble salt. The extent of this reaction depends on the pKa of the amine and the strength of the acid used. Detailed studies on the pKa, salt formation, or ion-pairing behavior specifically for this compound are not available in the current body of scientific literature.

Substituent Effects on Furan (B31954) Ring Functionalization

The furan ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution, preferentially at the C5 position, or the C2 position if C5 is occupied. The reactivity of furan towards electrophiles is significantly greater than that of benzene.

The dimethylamino group at the C5 position is a strong electron-donating group due to the resonance effect of the nitrogen lone pair. This donation of electron density further activates the furan ring, making it even more susceptible to electrophilic attack. The primary site for a subsequent electrophilic substitution would be the C3 position, as the C2 and C5 positions are already substituted. However, despite these well-understood principles of aromatic reactivity, specific research that experimentally investigates and quantifies the substituent effects of the dimethylamino group on further functionalization of this particular furan ring is not documented in the reviewed literature.

Regioselective Functionalization

The reactivity and regioselectivity of the furan ring in this compound are governed by the interplay of its two substituents. The dimethylamino group is a powerful activating group that increases the electron density of the furan ring, directing electrophilic substitution primarily to the ortho (C4) and para (C2) positions. Conversely, the carbaldehyde group is a deactivating group that withdraws electron density, making electrophilic attack at the meta (C3 and C4) positions less favorable.

Given that the C2 and C5 positions are already substituted, the directing effects of both groups converge to strongly favor electrophilic substitution at the C4 position. The C3 position is deactivated by the adjacent aldehyde and less activated by the distant amino group. This makes the C4 position the primary site for regioselective functionalization.

Common electrophilic aromatic substitution reactions are expected to proceed with high regioselectivity. For instance, halogenation using reagents like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) would selectively introduce a halogen atom at the C4 position. Similarly, nitration or sulfonation would also be directed to this position, providing a reliable method for introducing further functionality onto the furan core.

| Reaction | Reagent/Conditions | Expected Major Product | Position Functionalized |

| Bromination | N-Bromosuccinimide (NBS), CCl₄ | 4-Bromo-5-(dimethylamino)furan-2-carbaldehyde | C4 |

| Iodination | N-Iodosuccinimide (NIS), CH₃CN | 4-Iodo-5-(dimethylamino)furan-2-carbaldehyde | C4 |

| Nitration | HNO₃, H₂SO₄ (mild conditions) | 5-(Dimethylamino)-4-nitrofuran-2-carbaldehyde | C4 |

| Formylation | Vilsmeier-Haack (POCl₃, DMF) | 5-(Dimethylamino)furan-2,4-dicarbaldehyde | C4 |

Synthesis of Poly-Substituted Furan Systems

The predictable regioselectivity of this compound allows for its use as a foundational scaffold in the synthesis of highly substituted furan systems. By combining regioselective functionalization with modern cross-coupling methodologies, complex molecules can be assembled in a controlled, stepwise manner.

A common and powerful strategy involves the initial regioselective halogenation of the furan ring at the C4 position, as described previously, to create a versatile synthetic handle. This 4-halo-5-(dimethylamino)furan-2-carbaldehyde intermediate can then participate in a variety of palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com

For example, a Suzuki-Miyaura coupling reaction with an aryl or heteroaryl boronic acid can introduce diverse aromatic substituents at the C4 position. nih.gov Similarly, Sonogashira coupling with terminal alkynes or Heck coupling with alkenes can be employed to install alkynyl and alkenyl groups, respectively. This approach allows for the systematic construction of a 2,4,5-trisubstituted furan core.

Further diversification can be achieved by leveraging the reactivity of the carbaldehyde group at C2. Condensation reactions with active methylene compounds, Wittig reactions, or reductive amination can modify this position, leading to the creation of tetra-substituted furan derivatives with a wide range of functional and structural diversity.

| Starting Material | Coupling Reaction | Coupling Partner (Example) | Catalyst System (Typical) | Product Type |

| 4-Bromo-5-(dimethylamino)furan-2-carbaldehyde | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-5-(dimethylamino)furan-2-carbaldehyde |

| 4-Iodo-5-(dimethylamino)furan-2-carbaldehyde | Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-5-(dimethylamino)furan-2-carbaldehyde |

| 4-Bromo-5-(dimethylamino)furan-2-carbaldehyde | Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 4-Alkenyl-5-(dimethylamino)furan-2-carbaldehyde |

| 4-Bromo-5-(dimethylamino)furan-2-carbaldehyde | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 4-(Morpholin-4-yl)-5-(dimethylamino)furan-2-carbaldehyde |

Design and Synthesis of Heterocyclic Analogues

The structural motif of a five-membered heterocycle with an amino group at C5 and a carbaldehyde at C2 is not limited to the furan ring system. Thiophene and pyrrole (B145914) analogues are of significant interest as they can exhibit distinct electronic, steric, and pharmacological properties while maintaining structural similarity.

Thiophene Analogue: The synthesis of 5-(dimethylamino)thiophene-2-carbaldehyde (B1306551) is well-established. chembk.comsigmaaldrich.com A common method involves the Vilsmeier-Haack formylation of 2-(dimethylamino)thiophene. This reaction introduces the aldehyde group regioselectively at the adjacent C5 position, which is activated by the electron-donating amino group. The starting 2-(dimethylamino)thiophene can be prepared from 2-bromothiophene (B119243) through a nucleophilic aromatic substitution with dimethylamine, often catalyzed by a copper or palladium complex.

Pyrrole Analogue: The synthesis of 5-(dimethylamino)pyrrole-2-carbaldehyde is more complex due to the reactivity of the pyrrole NH group. A viable strategy involves the protection of the pyrrole nitrogen, for example, as an N-tosyl or N-Boc derivative. Starting with pyrrole-2-carbaldehyde, the nitrogen is first protected. Subsequent functionalization at the C5 position can be achieved through lithiation directed by the protecting group, followed by quenching with an electrophilic nitrogen source, or via a palladium-catalyzed amination of a 5-bromo-N-protected-pyrrole-2-carbaldehyde intermediate. cdnsciencepub.com Final removal of the protecting group yields the desired analogue.

| Heterocycle | Key Synthetic Step | Starting Material (Example) | Reagents (Example) |

| Furan | Nucleophilic substitution on 5-halofuran | 5-Bromofuran-2-carbaldehyde | Dimethylamine, Pd catalyst |

| Thiophene | Vilsmeier-Haack formylation | 2-(Dimethylamino)thiophene | POCl₃, DMF |

| Pyrrole | Catalytic amination (after N-protection) | 5-Bromo-1-tosylpyrrole-2-carbaldehyde | Dimethylamine, Pd/Buchwald-Hartwig catalyst |

Combinatorial and High-Throughput Synthesis Approaches

This compound is an ideal scaffold for the construction of chemical libraries using combinatorial and high-throughput synthesis techniques. acs.org Its structure contains two distinct and orthogonally reactive functional handles: the furan ring, which can be functionalized via electrophilic substitution and cross-coupling, and the aldehyde, which can undergo a variety of condensation and addition reactions. This allows for the rapid generation of a large number of diverse analogues from a common intermediate. youtube.com

A powerful combinatorial strategy begins with the large-scale synthesis of a key intermediate, such as 4-bromo-5-(dimethylamino)furan-2-carbaldehyde. This common scaffold can then be dispensed into an array of reaction vessels, typically a 96-well plate. In a parallel synthesis format, a diverse set of building blocks can be introduced at one of the reactive sites.

For instance, a library of different boronic acids can be added to the wells to perform parallel Suzuki-Miyaura coupling reactions, diversifying the substituent at the C4 position. Following this transformation, a second set of diverse building blocks, such as a collection of primary amines, hydrazines, or hydroxylamines, can be added to the array. A subsequent condensation reaction with the aldehyde at C2 generates a large library of imines, hydrazones, or oximes. This two-step, parallel approach enables the efficient exploration of chemical space around the core furan scaffold. nih.gov

| Library Generation Strategy | |||

| Scaffold | 4-Bromo-5-(dimethylamino)furan-2-carbaldehyde | ||

| Step 1: Diversification at C4 | Reaction: Parallel Suzuki-Miyaura Coupling | Building Blocks (R¹): Array of Boronic Acids (e.g., Phenyl-B(OH)₂, Thienyl-B(OH)₂, Pyridyl-B(OH)₂) | Intermediate: Array of 4-Aryl-5-(dimethylamino)furan-2-carbaldehydes |

| Step 2: Diversification at C2 | Reaction: Parallel Reductive Amination | Building Blocks (R²): Array of Primary Amines (e.g., Benzylamine, Cyclohexylamine, Aniline) | Final Library: Array of N-(4-Aryl-5-(dimethylamino)furan-2-ylmethyl)amines |

Advanced Applications and Role in Chemical Synthesis

A Versatile Building Block in Organic Synthesis

5-(Dimethylamino)furan-2-carbaldehyde serves as a crucial starting material and intermediate in the synthesis of a variety of organic compounds. Its unique chemical structure, featuring a furan (B31954) ring substituted with both an aldehyde and a dimethylamino group, allows for a wide range of chemical transformations.

Precursor for Complex Natural Products

While direct examples of the synthesis of complex natural products starting from this compound are not extensively documented in publicly available literature, the furan-2-carbaldehyde (furfural) core is a well-established precursor for a multitude of natural products. The dimethylamino group at the 5-position can act as a powerful directing group and a source of nitrogen, potentially enabling the synthesis of various nitrogen-containing heterocyclic natural products. The reactivity of the aldehyde function allows for chain elongation and the introduction of diverse functionalities, which are key steps in the total synthesis of complex molecules.

Intermediate in Fine Chemical Production

The production of fine chemicals often relies on the use of versatile intermediates that can be readily converted into a range of valuable products. This compound fits this profile due to its reactive aldehyde group and the electron-donating nature of the dimethylamino substituent. This electronic property can influence the reactivity of the furan ring, making it amenable to various substitution reactions. For instance, furan derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and fragrances. The presence of the dimethylamino group could be leveraged to produce specialized chemicals with unique properties.

Ligand Design and Coordination Chemistry

The nitrogen and oxygen atoms within this compound make it an interesting candidate for ligand design in coordination chemistry. These heteroatoms can coordinate with metal ions, forming stable complexes with potential applications in catalysis and materials science.

Metal-Organic Framework (MOF) Components

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The specific properties of a MOF are determined by the choice of both the metal and the organic linker. While there is no direct evidence of this compound being used as a primary ligand in well-known MOFs, its structure possesses the necessary functionalities. The carboxylate group, which can be synthesized from the aldehyde function, is a common linking group in MOF chemistry. The dimethylamino group could serve to functionalize the pores of the MOF, potentially leading to materials with tailored properties for applications such as gas storage, separation, and catalysis.

Catalyst Precursors

The ability of this compound to form complexes with metal ions suggests its potential as a precursor for catalysts. The resulting metal complexes could exhibit catalytic activity in a variety of organic transformations. The furan ring provides a stable scaffold, while the dimethylamino and aldehyde groups can be modified to tune the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity.

Applications in Materials Science

Precursors for Polymeric Materials

Furfural (B47365) and its derivatives are recognized as important starting materials for the synthesis of various polymers. mdpi.com The reactivity of the aldehyde group and the furan ring allows for a variety of polymerization reactions. For instance, plasticizing additives can be synthesized through the oligomerization of 2-furaldehyde with other monomers, such as 1,3,5-trihydroxybenzene. mdpi.com While the broader class of furan-2-carbaldehydes is utilized in polymer chemistry, specific research detailing the use of this compound as a monomer or precursor for polymeric materials is not extensively documented in the available literature. However, its structural similarity to other reactive furans suggests potential utility in this area, pending further investigation.

Components in Organic Electronics

The application of furan-containing compounds in organic electronics is an area of growing interest. The electron-rich nature of the furan ring can be harnessed to create materials with desirable electronic properties for use in devices like organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). The synthesis of novel materials often involves the incorporation of heterocyclic scaffolds to tune the electronic and physical properties of the resulting polymers or small molecules. While the potential exists, specific studies detailing the synthesis or application of this compound as a component in conductive polymers or optoelectronic materials are not prominent in current research literature.

Role in Pharmaceutical and Agrochemical Lead Compound Development

Furan derivatives are a cornerstone in the development of new pharmaceutical and agrochemical agents, valued for their diverse biological activities. researchgate.net The furan scaffold is present in numerous natural and synthetic compounds with a wide array of pharmacological properties. researchgate.net

Scaffolds for Novel Chemical Entities

The furan ring serves as a versatile scaffold for the design of novel chemical entities with therapeutic potential. Its structure can be readily modified to interact with various biological targets. For example, derivatives of 5-phenyl-2-furaldehyde have been synthesized and investigated for their pharmacological interest, including antimicrobial and antitumor activities. researchgate.net Benzothiazole-containing furan derivatives have also been designed as potential antitumor agents. researchgate.net In one study, a series of novel 5-(4-chlorophenyl)furan derivatives were designed and synthesized, showing inhibitory activity on tubulin polymerization, a key target in cancer therapy. nih.gov These examples highlight the utility of the substituted furan-2-carbaldehyde framework as a foundational structure for creating complex molecules with specific biological functions.

Intermediate in Drug Discovery Programs

Substituted furan-2-carbaldehydes are crucial intermediates in multi-step synthetic routes aimed at discovering new drugs. The aldehyde group provides a reactive handle for a wide range of chemical transformations, including condensations and cross-coupling reactions. For instance, 5-bromofuran-2-carbaldehyde and 5-iodofuran-2-carbaldehyde are used in Suzuki-Miyaura cross-coupling reactions to synthesize more complex furan derivatives that act as novel inhibitors of the SARS-CoV-2 main protease. nih.gov Similarly, 5-hydroxymethylfurfural (B1680220) (5-HMF) has been modified to create analogs that exhibit antisickling activities for the treatment of sickle cell disease. nih.gov These synthetic strategies underscore the role of compounds like this compound as valuable building blocks in the broader landscape of drug discovery and development.

Probes for Biochemical Pathway Investigations

The use of small molecules as probes to investigate biochemical pathways is a fundamental aspect of chemical biology. Fluorescent probes, in particular, are instrumental in visualizing and understanding cellular processes. While the inherent properties of some heterocyclic compounds make them suitable candidates for developing such probes, there is limited specific information in the scientific literature regarding the application of this compound as a probe for biochemical pathway investigations.

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes

While methods for the synthesis of substituted furan-2-carbaldehydes exist, there remains a significant opportunity for the development of more efficient, sustainable, and scalable routes to 5-(dimethylamino)furan-2-carbaldehyde. Current challenges often include multi-step procedures, the use of expensive or hazardous reagents, and modest yields.

Future research should focus on:

Catalytic Systems: Investigating novel transition-metal or organocatalytic systems to facilitate the direct and selective introduction of the dimethylamino group onto the furan (B31954) ring. This could involve exploring C-N cross-coupling reactions on suitably functionalized furan precursors.

Green Chemistry Approaches: Developing synthetic pathways that utilize renewable starting materials, employ environmentally benign solvents, and minimize waste generation. mdpi.com The use of biomass-derived furfural (B47365) as a starting point is a particularly attractive avenue. mdpi.com

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Novel Catalysis (e.g., Pd, Cu) | High selectivity, milder reaction conditions | Catalyst cost and stability, ligand design |

| Green Chemistry (e.g., from Furfural) | Use of renewable feedstock, reduced environmental impact | Efficient conversion of biomass, catalyst poisoning |

| Organozinc Reagents | Facile preparation, mild reaction conditions nih.gov | Air and moisture sensitivity of reagents |

| Vilsmeier-Haack Reaction Optimization | Readily available reagents mdpi.comresearchgate.net | Stoichiometric use of reagents, waste generation |

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is largely dictated by the interplay between the electron-donating dimethylamino group and the electron-withdrawing aldehyde function. This electronic profile suggests a rich and varied chemical reactivity that is yet to be fully explored.

Future investigations could target:

Cycloaddition Reactions: Examining the participation of the furan ring as a diene in Diels-Alder reactions, which could be influenced by the electronic nature of the substituents.

Novel Condensation Reactions: Moving beyond standard aldehyde chemistry to explore multicomponent reactions where the compound can act as a key building block for constructing complex heterocyclic scaffolds. researchgate.net

Metal-Catalyzed Cross-Coupling: Utilizing the furan ring's C-H bonds for direct functionalization, offering a more atom-economical approach to creating more complex derivatives.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including enhanced safety, better process control, and improved scalability. researchgate.netnih.gov The application of flow chemistry to the synthesis of this compound is a promising research direction.

Key areas for development include:

In-line Purification and Analysis: Incorporating in-line purification modules (e.g., liquid-liquid extraction, chromatography) and real-time analytical techniques (e.g., IR, NMR) to monitor reaction progress and ensure product quality.